Pentaerythrityl Tetrastearate

Description

The exact mass of the compound Pentaerythritol tetrastearate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

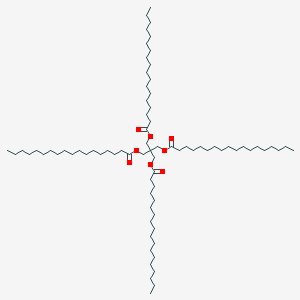

Structure

2D Structure

Properties

IUPAC Name |

[3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C77H148O8/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-73(78)82-69-77(70-83-74(79)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,71-84-75(80)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)72-85-76(81)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h5-72H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKWAZCWKSMKNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C77H148O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026944 | |

| Record name | Pentaerythrityl tetraoctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1202.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals | |

| Record name | Octadecanoic acid, 1,1'-[2,2-bis[[(1-oxooctadecyl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

115-83-3 | |

| Record name | Pentaerythrityl tetrastearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaerythrityl tetrastearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 1,1'-[2,2-bis[[(1-oxooctadecyl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaerythrityl tetraoctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentaerythritol tetrastearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAERYTHRITYL TETRASTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9Q3DZS0EG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pentaerythrityl Tetrastearate: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaerythrityl Tetrastearate (PETS) is a tetraester synthesized from the reaction of pentaerythritol (B129877) and stearic acid.[1][2] With its high thermal stability, excellent lubricity, and low volatility, PETS serves as a valuable excipient and processing aid in various industries, including pharmaceuticals, plastics, and cosmetics.[2][3][4] This technical guide provides an in-depth overview of the synthesis and characterization of this compound, offering detailed experimental protocols, structured data summaries, and workflow visualizations to support researchers and professionals in its application and development.

Introduction

This compound (CAS No. 115-83-3) is a white, waxy, high-melting-point solid.[3][4] Its chemical structure consists of a central neopentyl core derived from pentaerythritol, with four long-chain stearate (B1226849) groups attached via ester linkages.[3][5] This unique, sterically hindered structure imparts exceptional thermal and oxidative stability.[6] In the pharmaceutical industry, PETS is utilized as a lubricant and binder in tablet manufacturing and as a meltable binder in hot-melt extrusion processes. Its non-greasy, emollient properties are also valued in topical formulations.[7]

Synthesis of this compound

The primary method for synthesizing PETS is the direct esterification of pentaerythritol with four equivalents of stearic acid.[3][7] The reaction is typically conducted at high temperatures, often under vacuum, to facilitate the removal of water, which is formed as a byproduct, and to drive the reaction towards completion.[3][4] Various catalysts can be employed to increase the reaction rate, including acid catalysts like p-toluenesulfonic acid or metallic oxides.[3][4][8]

General Reaction Scheme

Pentaerythritol + 4 Stearic Acid ⇌ this compound + 4 H₂O

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of PETS.

Experimental Protocol: Synthesis

This protocol describes a common laboratory-scale synthesis of PETS.

-

Reactor Setup : Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a temperature probe, and a Dean-Stark apparatus connected to a condenser and a nitrogen inlet.

-

Charging Reactants : Charge the flask with stearic acid (e.g., 1138 g, 4.0 mol) and heat until completely molten.

-

Addition of Pentaerythritol and Catalyst : While stirring, slowly add pentaerythritol (e.g., 136 g, 1.0 mol) and an acid catalyst such as p-toluenesulfonic acid (0.1-0.5% of total reactant weight).

-

Esterification Reaction :

-

Heat the mixture to 115-125°C under a gentle flow of nitrogen.

-

Gradually increase the temperature to 155-165°C and apply a vacuum (e.g., 0.06-0.09 MPa) to remove the water of reaction collected in the Dean-Stark trap.[9]

-

Maintain the reaction at this temperature for several hours. The reaction progress can be monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value is below a target threshold (e.g., < 1 mg KOH/g).

-

-

Purification of Crude Product :

-

Cool the reaction mixture to approximately 90-100°C.

-

To neutralize the acid catalyst, add a stoichiometric amount of a basic solution (e.g., 10% w/v sodium hydroxide) and stir vigorously.

-

Alternatively, solid neutralizers like hydrotalcite can be used.[10]

-

Add an adsorbent such as activated carbon or diatomite (e.g., 1-2% w/w) to the mixture to remove color impurities and stir for 30-60 minutes.[4][9]

-

-

Isolation : Filter the hot mixture through a filter press or a heated Buchner funnel to remove the adsorbent and any solid byproducts.

-

Finishing : The resulting filtrate is the purified this compound. It can be cooled and processed into flakes, beads, or a powder.[4][9]

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and physical properties of the synthesized PETS. This involves a combination of spectroscopic, chromatographic, and thermal analysis techniques.

Characterization Workflow Diagram

Caption: Logical workflow for the characterization of PETS.

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₇₇H₁₄₈O₈ | [7] |

| Molecular Weight | 1202.0 g/mol | [11] |

| CAS Number | 115-83-3 | [7] |

| Appearance | White to off-white waxy solid, powder, or flakes | [3][4] |

| Solubility | Insoluble in water; Soluble in solvents like benzene, chloroform, and ethanol | [4] |

Spectroscopic Data

| Technique | Characteristic Peaks / Signals |

| FTIR (cm⁻¹) | ~1740 (strong, C=O ester stretch), ~2920 & ~2850 (strong, C-H alkane stretches), ~1160 (C-O stretch) |

| ¹H NMR (ppm) | Signals corresponding to the long alkyl chains of stearate (methyl ~0.88 ppm, methylene (B1212753) groups ~1.25 ppm), and methylene protons of the pentaerythritol core (~4.1 ppm). |

| ¹³C NMR (ppm) | Signals for the ester carbonyl (~173 ppm), the quaternary and methylene carbons of the pentaerythritol core (~42 and ~62 ppm, respectively), and the various carbons of the stearate alkyl chains. |

Note: Exact chemical shifts may vary depending on the solvent and instrument used.

Thermal Analysis Data

| Technique | Parameter | Typical Value Range |

| DSC | Melting Point (Tₘ) | 60 - 70 °C |

| TGA | Onset of Decomposition | > 250 °C |

Note: Values can vary based on purity and analytical conditions (e.g., heating rate, atmosphere).[6]

Chromatographic Data

| Technique | Method Summary | Key Findings |

| HPLC | Non-aqueous reversed-phase HPLC with Evaporative Light Scattering Detection (ELSD).[12][13] | Linear calibration curve over 0.05-0.2 mg/mL; Limit of Detection (LOD) of 0.03 mg/mL.[12][13] |

Experimental Protocols: Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation : Prepare a KBr pellet by mixing a small amount of PETS powder with dry potassium bromide. Alternatively, for a recrystallized film from melt, melt a small amount of the sample between two salt plates (e.g., NaCl or KBr).[11]

-

Data Acquisition : Place the sample in the FTIR spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Analysis : Identify the characteristic absorption bands for the ester functional group (C=O stretch) and the long alkyl chains (C-H stretches) to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of the PETS sample in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[14]

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis : Integrate the proton signals to confirm the ratio of protons in the stearate chains to those in the pentaerythritol core. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the PETS molecule to verify its structure.

Thermal Analysis (DSC/TGA)

-

Sample Preparation : Accurately weigh 5-10 mg of the PETS sample into an aluminum TGA or DSC pan.[15]

-

Instrument Setup : Place the sample pan in the instrument. Purge with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Data Acquisition :

-

DSC : Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point. Record the heat flow versus temperature to obtain the melting endotherm.[6][16]

-

TGA : Heat the sample at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C). Record the mass loss as a function of temperature.[6][15]

-

-

Analysis :

-

DSC : Determine the onset and peak temperatures of the melting endotherm to identify the melting point.

-

TGA : Determine the onset temperature of decomposition from the TGA curve to assess thermal stability.

-

High-Performance Liquid Chromatography (HPLC)

-

Method : A non-aqueous reversed-phase HPLC method is suitable for the quantification of PETS.[12]

-

Sample Preparation : Prepare a stock solution of PETS in a suitable organic solvent (e.g., a mixture of dichloromethane (B109758) and acetonitrile). Create a series of calibration standards by diluting the stock solution.

-

Chromatographic Conditions :

-

Column : C18 stationary phase.

-

Mobile Phase : Gradient or isocratic elution with a non-aqueous mobile phase.

-

Detector : Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) is suitable as PETS lacks a strong UV chromophore.[13]

-

-

Analysis : Construct a calibration curve from the standards. Quantify the amount of PETS in the synthesized sample by comparing its peak area to the calibration curve.

Conclusion

This guide has outlined the essential methodologies for the synthesis and comprehensive characterization of this compound. The provided protocols and data serve as a foundational resource for scientists and researchers engaged in the development and quality control of materials incorporating PETS. Adherence to these detailed analytical procedures will ensure the production of high-purity PETS with well-defined properties, suitable for demanding applications in the pharmaceutical and other advanced industries.

References

- 1. ewg.org [ewg.org]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Production technology of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 5. cir-safety.org [cir-safety.org]

- 6. benchchem.com [benchchem.com]

- 7. specialchem.com [specialchem.com]

- 8. researchgate.net [researchgate.net]

- 9. CN105924348A - Production technology of this compound - Google Patents [patents.google.com]

- 10. KR102055612B1 - Preparation of tetraester of pentaerythritol having a low acid value and a small time-lapse change of the acid value - Google Patents [patents.google.com]

- 11. This compound | C77H148O8 | CID 61037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Quantification of pentaerythritol tetrastearate, a mold release agent used in polycarbonate, by non-aqueous RP HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. iajps.com [iajps.com]

- 16. benchchem.com [benchchem.com]

Physical and chemical properties of Pentaerythrityl Tetrastearate

An In-depth Technical Guide to the Physical and Chemical Properties of Pentaerythrityl Tetrastearate

Introduction

This compound (PETS) is a tetraester formed from the reaction of pentaerythritol (B129877), a polyol, with four molecules of stearic acid.[1] Its chemical structure consists of a central neopentane (B1206597) core with four long-chain fatty acid esters.[1][2] This configuration imparts properties such as high thermal stability, excellent lubricity, and low volatility, making it a valuable compound in various industrial applications.[3] It is commonly utilized as a lubricant and mold release agent in polymer processing, a viscosity-increasing agent and emollient in cosmetics, and has applications as a food contact substance.[2][4][5] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, along with experimental protocols for its analysis, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

This compound is a well-defined chemical entity with the following identifiers:

-

IUPAC Name: [3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate[6][7]

-

Synonyms: Pentaerythritol Tetrastearate, PE TETRASTEARATE, Glycolube P[4][6]

Physical Properties

This compound is typically a white to off-white, hard, waxy solid at room temperature, appearing as beads, pellets, or a powder.[3][4][6][9] Its physical characteristics are summarized in the table below.

| Property | Value | Reference(s) |

| Appearance | White beads, pellets, crystals, or waxy solid | [3][4][6][9] |

| Melting Point | 60 - 66 °C | [3][4][10][11] |

| Boiling Point | 261 °C | [4][6][11] |

| 998.5 ± 60.0 °C at 760 mmHg (estimated) | [10][12] | |

| Density | 0.915 - 0.94 g/cm³ | [3][4][6][11] |

| Flash Point | 247 °C | [3][4][11] |

| 342.4 °C (estimated) | [6][12] | |

| Refractive Index | 1.4428 (at 80°C) | [6] |

| 1.469 | [8][4] | |

| Solubility | Insoluble in water | [6][9] |

| Soluble in ethanol, benzene, oils, and fats | [3][8][9] |

Chemical Properties and Reactivity

Thermal Stability

This compound exhibits good thermal stability and low volatility at high temperatures.[3][8] Thermogravimetric analysis (TGA) has shown that it does not undergo significant weight loss at temperatures up to 350°C. Decomposition begins around 400°C, where a weight loss of about 7% is observed.[3][8] This high stability makes it suitable for high-temperature processes such as polymer extrusion.[4]

Hydrolysis

The four ester linkages in this compound are susceptible to hydrolysis. This reaction, which breaks the ester bonds to yield pentaerythritol and stearic acid, can be catalyzed by acids, bases, or enzymes such as lipases.[1] The stability of formulations containing this ester can be significantly impacted by pH and the presence of enzymatic activity. The general pathways for hydrolysis are illustrated below.

Synthesis

This compound is synthesized through the direct esterification of pentaerythritol with four equivalents of stearic acid.[5] The reaction is typically conducted at elevated temperatures under vacuum, often in the presence of an acid catalyst, to drive the reaction towards completion by removing the water byproduct.[13]

Analytical Methodologies and Spectral Data

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a robust technique for the quantification of this compound. A non-aqueous reverse-phase HPLC method coupled with an Evaporative Light Scattering Detector (ELSD) has been developed and validated for its determination in polymer matrices.[14][15]

This protocol is based on a validated method for the quantification of this compound.[14][15]

-

System: A High-Performance Liquid Chromatography system equipped with an Evaporative Light Scattering Detector (ELSD).

-

Column: A suitable reverse-phase column, such as a C18 column.[15][16]

-

Mobile Phase: A non-aqueous mobile phase is used. For example, a gradient of dichloromethane (B109758) and acetonitrile (B52724) has been cited for similar compounds.[16] Another method specifies a mobile phase of methanol (B129727) and redistilled water.[15] The choice will depend on the specific sample matrix and desired separation.

-

Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable organic solvent. Create a series of calibration standards by serial dilution (e.g., 0.05 - 0.2 mg/mL).[14]

-

Sample Preparation: Dissolve the sample containing this compound in the chosen solvent to achieve a concentration within the calibration range.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve from the peak areas of the standards. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve. The method has shown good linearity (R² > 0.999) in the 0.05-0.2 mg/mL range.[14]

Spectroscopic Data

Spectroscopic techniques are essential for the structural confirmation of this compound.

-

Infrared (IR) Spectroscopy: FTIR spectra are available and can be used to identify the characteristic functional groups. The most prominent feature would be a strong carbonyl (C=O) stretching band from the ester groups, typically around 1735-1750 cm⁻¹.[7][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra have been recorded for this compound.[7][18] The ¹H NMR spectrum would show characteristic signals for the methylene (B1212753) protons of the pentaerythritol core and the long alkyl chains of the stearate (B1226849) moieties. The ¹³C NMR would similarly show distinct signals for the quaternary carbon of the core, the ester carbonyl carbons, and the carbons of the alkyl chains.[18]

-

Method: Attenuated Total Reflectance (ATR) or preparation of a recrystallized film from a melt.[7]

-

Sample Preparation (Melt Film): a. Place a small amount of solid this compound on a salt plate (e.g., KBr or NaCl). b. Gently heat the plate until the sample melts into a thin, uniform film. c. Allow the film to cool and recrystallize.

-

Data Acquisition: Place the prepared sample in the FTIR spectrometer and acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Analysis: Identify the characteristic absorption bands, particularly the ester carbonyl stretch, to confirm the compound's identity.

References

- 1. benchchem.com [benchchem.com]

- 2. cir-safety.org [cir-safety.org]

- 3. China this compound CAS 115-83-3 factory and manufacturers | Unilong [unilongmaterial.com]

- 4. Cas 115-83-3,this compound | lookchem [lookchem.com]

- 5. specialchem.com [specialchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | C77H148O8 | CID 61037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pentaerythritol tetrastearate [chembk.com]

- 9. CAS 115-83-3: this compound | CymitQuimica [cymitquimica.com]

- 10. CAS#:115-83-3 | Pentaerythritol Tetrastearate (so called) | Chemsrc [chemsrc.com]

- 11. This compound | 115-83-3 [chemicalbook.com]

- 12. This compound, 115-83-3 [thegoodscentscompany.com]

- 13. CN105924348A - Production technology of this compound - Google Patents [patents.google.com]

- 14. Quantification of pentaerythritol tetrastearate, a mold release agent used in polycarbonate, by non-aqueous RP HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pentaerythrityl Tetracaprate|CAS 13784-61-7|RUO [benchchem.com]

- 17. This compound(115-83-3) IR Spectrum [chemicalbook.com]

- 18. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to Pentaerythrityl Tetrastearate

Pentaerythrityl Tetrastearate (PETS) is a tetraester synthesized from the reaction of pentaerythritol (B129877) and stearic acid.[1] It is a multifaceted compound utilized across various industries, including plastics, cosmetics, and pharmaceuticals, primarily for its properties as a lubricant, thickener, stabilizer, and emollient.[2][3][4] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Data

This compound is a large, waxy molecule, which contributes to its low volatility and solid-state nature at ambient temperatures.[3] Its extensive use as an excipient in pharmaceutical formulations is due to its stability and ability to modify the physical properties of a product.[5]

| Identifier | Value | Source |

| Molecular Formula | C₇₇H₁₄₈O₈ | [2][6][7] |

| Molecular Weight | ~1202.0 g/mol | [6][7] |

| IUPAC Name | [3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate | [6][7] |

| CAS Number | 115-83-3 | [2][6] |

| Appearance | White to off-white waxy solid, powder, or crystals.[2][3] | [2][3] |

| Melting Point | 60-66 °C | [1] |

| Solubility | Insoluble in water; soluble in solvents like ethanol (B145695) and benzene.[3][8] | [3][8] |

Functional Applications in Research and Development

This compound is valued for its versatility. In pharmaceutical and cosmetic development, it serves multiple functions that enhance product performance and stability.

| Function | Description | Application Area |

| Viscosity Agent | Increases the thickness of aqueous and non-aqueous systems, creating smooth, creamy textures.[2][9] | Creams, Lotions, Ointments |

| Emollient | Forms a non-greasy, protective layer on the skin to prevent moisture loss.[1][2] | Skincare, Foundations |

| Stabilizer | Helps to blend oil and water components in emulsions, maintaining product integrity over time.[2][3] | Emulsions, Suspensions |

| Excipient | Used in drug formulations to enhance the stability and efficacy of the final product.[5] | Solid and Semi-solid Dosage Forms |

| Mold Release Agent | Facilitates the smooth release of molded products, crucial in polymer-based medical devices.[1][10][11] | Medical Plastics, Device Manufacturing |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for its application in a controlled research environment.

Synthesis Protocol: Acid-Catalyzed Esterification

The industrial synthesis of this compound is typically achieved through the direct esterification of pentaerythritol with stearic acid.[2][3] The process involves high temperatures and vacuum conditions to drive the reaction to completion by removing the water byproduct.

Materials:

-

Stearic Acid

-

Pentaerythritol

-

Acid Catalyst (e.g., p-toluenesulfonic acid)[12]

Methodology:

-

Reactant Loading: Stearic acid is added to a reaction vessel and heated until completely molten.[12][13] Pentaerythritol and the acid catalyst are then added to the molten stearic acid.[12][13]

-

Initial Reaction Phase: The mixture is heated to approximately 115-125°C under a controlled negative pressure (e.g., 0.01-0.03 MPa) to initiate the esterification and begin water removal.[12][13]

-

Secondary Reaction Phase: The temperature is increased to 137-143°C, and the vacuum is intensified to 0.05-0.06 MPa to further drive the reaction.[12][13]

-

Final Reaction Phase: The temperature is raised again to 155-165°C, and the vacuum is increased to 0.06-0.09 MPa. The reaction proceeds at this constant temperature and pressure until completion, as determined by monitoring parameters like the acid value of the mixture.[12][13]

-

Purification: After the reaction concludes, the product is cooled. A purification agent, such as diatomite or activated carbon, is added to adsorb the catalyst and other impurities.[12][13]

-

Filtration and Finishing: The mixture is filtered (e.g., using a plate-and-frame filter press) to remove the purification agent. The resulting filtrate, which is purified this compound, is then processed into its final form, such as pellets or powder.[12][13]

Analytical Protocol: Quantification by Non-Aqueous RP-HPLC

A validated non-aqueous reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the quantification of this compound, particularly as a mold release agent in polymer matrices like polycarbonate.[10]

Instrumentation & Conditions:

-

HPLC System: Standard HPLC with an Evaporative Light Scattering Detector (ELSD).[10]

-

Column: C18 reverse-phase column.[14]

-

Mobile Phase: A gradient of dichloromethane (B109758) and acetonitrile (B52724) is often effective for similar large, non-polar molecules.[14]

-

Calibration: An external standard calibration is performed using a reference standard of this compound.

Methodology:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., dichloromethane/acetonitrile). Create a series of calibration standards by diluting the stock solution to achieve concentrations across a linear range (e.g., 0.05-0.2 mg/mL).[10]

-

Sample Preparation: Accurately weigh the sample matrix (e.g., polycarbonate) containing this compound. Dissolve the sample in a suitable solvent to extract the analyte, ensuring the final concentration is within the calibrated range.

-

Chromatographic Analysis: Inject the prepared standards and samples into the HPLC system. The analyte components elute as a single peak under established chromatographic conditions.[10]

-

Quantification: Construct a calibration curve by plotting the peak area response from the ELSD against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve. The method's linearity is confirmed with a coefficient of determination > 0.999.[10]

-

Validation: The method should be validated for linearity, accuracy, precision (repeatability), and limits of detection (LOD) and quantification (LOQ). Reported recovery for this type of method is typically in the range of 100-101%.[10]

Visualized Workflows and Relationships

Diagrams help to clarify complex processes and relationships, providing an accessible overview for technical audiences.

Caption: Synthesis workflow for this compound via esterification.

Caption: Analytical workflow for PETS quantification using RP-HPLC-ELSD.

Caption: Logical relationships between PETS functions and its key applications.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. specialchem.com [specialchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. dataintelo.com [dataintelo.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | C77H148O8 | CID 61037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [jiangdingchem.com]

- 9. cir-safety.org [cir-safety.org]

- 10. Quantification of pentaerythritol tetrastearate, a mold release agent used in polycarbonate, by non-aqueous RP HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nimbasia.com [nimbasia.com]

- 12. Production technology of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 13. CN105924348A - Production technology of this compound - Google Patents [patents.google.com]

- 14. Pentaerythrityl Tetracaprate|CAS 13784-61-7|RUO [benchchem.com]

The Thermal Fortitude of Pentaerythrityl Tetrastearate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pentaerythrityl Tetrastearate (PETS), a tetraester of pentaerythritol (B129877) and stearic acid, is a multifaceted ingredient valued for its lubricating, emulsifying, and stabilizing properties in various industries, including pharmaceuticals and cosmetics.[1] Its robust thermal stability is a critical attribute, ensuring its integrity and performance during high-temperature processing and throughout the product lifecycle. This technical guide delves into the thermal stability and degradation profile of PETS, presenting quantitative data, detailed experimental methodologies, and a proposed degradation pathway.

Thermal Stability Profile

The thermal stability of this compound is primarily assessed through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide critical data on the material's response to heat, including its decomposition temperatures and phase transitions.

Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability. For PETS, TGA results demonstrate its high resistance to thermal degradation.

| Parameter | Value | Reference |

| Onset of Decomposition | No obvious weight loss at 350 °C | [2] |

| Weight Loss at 375 °C | Approximately 2.5% | [2] |

Note: The TGA data represents the thermal stability of PETS in an inert atmosphere.

Differential Scanning Calorimetry (DSC) Data

DSC measures the heat flow into or out of a sample during a controlled temperature program, revealing information about its melting behavior and other phase transitions.

| Parameter | Value | Reference |

| Melting Point | 60-66 °C / 77 °C | [2][3] |

Note: The range in melting point may be attributed to variations in the purity and polymorphic form of the PETS sample.

Proposed Thermal Degradation Pathway

The thermal degradation of pentaerythritol esters, including PETS, is understood to primarily involve the cleavage of the ester linkages at elevated temperatures. While specific, detailed studies on the pyrolysis products of PETS are limited, a likely degradation pathway can be proposed based on the analysis of related pentaerythritol esters. The process is believed to occur through a stepwise thermolysis of the ester bonds.

A proposed thermal degradation pathway for Pentaerythritol Tetrastearate is visualized below. This pathway is initiated by the cleavage of one of the four ester linkages, a process that can be influenced by factors such as the presence of catalysts.

Caption: Proposed thermal degradation pathway of this compound.

Experimental Protocols

To ensure the reproducibility and accuracy of thermal analysis data, detailed and standardized experimental protocols are essential. The following sections outline the methodologies for TGA and DSC analysis of Pentaerythritol Tetrastearate.

Thermogravimetric Analysis (TGA) Protocol

This protocol is designed to determine the thermal stability and decomposition profile of PETS.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of PETS.

Detailed Steps:

-

Sample Preparation: Accurately weigh 5-10 mg of the Pentaerythritol Tetrastearate sample into a standard TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: Place the sample crucible into the TGA furnace. Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation. Allow the system to equilibrate at a starting temperature, typically 30°C.

-

Thermal Program: Heat the sample from the initial temperature to a final temperature of approximately 600°C at a constant heating rate of 10°C/min.

-

Data Analysis: Record the sample weight as a function of temperature. The resulting TGA curve is a plot of percentage weight loss versus temperature. The onset of decomposition is determined as the temperature at which a significant deviation from the baseline weight is observed. The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of weight loss.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is used to determine the melting point and other thermal transitions of PETS.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC) of PETS.

Detailed Steps:

-

Sample Preparation: Weigh 3-5 mg of the Pentaerythritol Tetrastearate sample into an aluminum DSC pan and hermetically seal it. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min. Equilibrate the system at a temperature below the expected melting point, for instance, 25°C.

-

Thermal Program:

-

Heat the sample from 25°C to a temperature above its melting point (e.g., 100°C) at a controlled rate, typically 10°C/min. This first heating scan is often used to erase the sample's prior thermal history.

-

Cool the sample back to the initial temperature (25°C) at a controlled rate, for example, 10°C/min.

-

Heat the sample a second time to 100°C at a slower rate, such as 5°C/min. The data from this second heating scan is typically used for analysis to ensure a consistent thermal history.

-

-

Data Analysis: The DSC thermogram plots heat flow against temperature. The melting point is determined from the endothermic peak on the second heating curve, often reported as the onset temperature or the peak temperature.

References

Navigating the Solubility Landscape of Pentaerythrityl Tetrastearate in Organic Solvents: A Technical Guide

For Immediate Release

[City, State] – December 5, 2025 – As a cornerstone ingredient in a multitude of industrial applications, from high-performance lubricants to advanced drug delivery systems, a comprehensive understanding of the solubility of Pentaerythrityl Tetrastearate (PETS) is paramount for researchers, scientists, and drug development professionals. This in-depth technical guide provides a thorough examination of the solubility characteristics of PETS in various organic solvents, detailed experimental protocols for solubility determination, and a logical workflow to guide laboratory investigations.

This compound, a tetraester of pentaerythritol (B129877) and stearic acid, is a white, waxy solid at room temperature with a high molecular weight.[1][2] Its non-polar nature, a consequence of its long hydrocarbon chains, dictates its solubility behavior, rendering it virtually insoluble in water but soluble in a range of organic solvents.[1] While extensive quantitative data in the public domain is limited, this guide consolidates available information and provides the necessary framework for its empirical determination.

Quantitative Solubility Data

Precise, quantitative solubility data for this compound in a wide array of organic solvents at various temperatures is not extensively documented in publicly available literature. However, qualitative descriptions consistently indicate its solubility in non-polar organic solvents and insolubility in polar solvents. The following table summarizes the available qualitative and the very limited quantitative solubility information.

| Organic Solvent | Temperature (°C) | Solubility |

| Water | 25 | Insoluble (Estimated at 6.3 x 10⁻¹¹ g/L) |

| Ethanol | Not Specified | Soluble[3] |

| Benzene | Not Specified | Soluble[3] |

| Toluene | 25 | A 0.5% w/v solution can be prepared[4] |

| Oils and Fats | Not Specified | Soluble[1] |

Note: The term "soluble" in a qualitative context does not specify the extent of solubility and can vary between sources.

Given the scarcity of comprehensive quantitative data, empirical determination of PETS solubility in specific solvent systems is essential for formulation development and research.

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

The following protocol details a reliable method for determining the equilibrium solubility of this compound in an organic solvent at a specific temperature. This method is based on the principle of allowing a supersaturated solution to reach equilibrium, after which the concentration of the dissolved solute is measured.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Sealed, airtight vials (e.g., screw-cap glass vials with PTFE-lined septa)

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.22 µm or smaller)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for concentration measurement (e.g., HPLC, GC, or a gravimetric method involving solvent evaporation)

-

Oven or vacuum oven for drying glassware and residue

Procedure:

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. An excess is visually confirmed by the presence of undissolved solid material at the bottom of the vial after initial mixing.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. For a waxy solid like PETS, this may take 24 to 72 hours. The agitation ensures continuous interaction between the solute and the solvent.

-

-

Phase Separation:

-

Once equilibrium is deemed to be reached (i.e., the concentration of the dissolved solid is no longer changing over time), cease agitation and allow the vial to stand undisturbed in the temperature-controlled environment for at least 24 hours. This allows the undissolved solid to settle, leaving a clear, saturated supernatant.

-

-

Sample Withdrawal and Filtration:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe (to prevent precipitation due to temperature changes).

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

-

Sample Analysis (Gravimetric Method):

-

Accurately weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.

-

Carefully evaporate the solvent from the flask using a gentle stream of inert gas (e.g., nitrogen) or a rotary evaporator at a temperature that will not cause degradation of the PETS.

-

Once the solvent is removed, place the flask in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved. This ensures all residual solvent has been removed.

-

The final weight of the flask minus the initial tare weight gives the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The mass of the solvent is the total mass of the saturated solution minus the mass of the dissolved PETS.

-

Solubility can then be expressed in various units, such as:

-

g of PETS / 100 g of solvent

-

g of PETS / 100 mL of solvent (requires knowledge of the solvent's density at the experimental temperature)

-

Molarity (mol/L)

-

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Conclusion

While a comprehensive public database of the quantitative solubility of this compound in organic solvents remains to be fully established, this guide provides the foundational knowledge and detailed experimental procedures necessary for researchers and formulation scientists to determine this critical parameter. The provided protocol for the isothermal shake-flask method offers a robust approach to generating reliable and reproducible solubility data, enabling more informed decisions in product development and scientific research. It is anticipated that with the application of such standardized methods, a more complete picture of the solubility profile of this versatile compound will emerge.

References

Unveiling the Crystalline Architecture of Pentaerythrityl Tetrastearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pentaerythrityl Tetrastearate (PETS), a tetraester of pentaerythritol (B129877) and stearic acid, is a multifaceted ingredient utilized across various industries, from cosmetics and plastics to pharmaceuticals.[1] Its performance in these applications is intrinsically linked to its solid-state properties, particularly its crystalline structure. This technical guide provides a comprehensive overview of the crystalline architecture of PETS, detailing its known characteristics, the experimental methodologies for its analysis, and the logical workflows involved in its characterization.

Molecular and Physicochemical Properties

This compound is a large, non-polar molecule with the chemical formula C_77H_148O_8 and a molecular weight of approximately 1202.0 g/mol .[2] It typically appears as a white to off-white, waxy solid or powder at room temperature.[3][4] Key physicochemical properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C_77H_148O_8 | [2] |

| Molecular Weight | 1202.0 g/mol | [2] |

| Appearance | White to off-white waxy solid, powder, or crystals | [2][3][4] |

| Melting Point | 60-66 °C | [5][6] |

| Solubility | Insoluble in water; soluble in organic solvents like oils and fats | [3] |

Table 1: Physicochemical Properties of this compound

Crystalline Structure and Polymorphism

The crystalline nature of this compound is a critical determinant of its physical properties, such as melting point, hardness, and dissolution behavior. While specific crystallographic data for PETS, including its crystal system and unit cell parameters, are not extensively detailed in publicly available literature, it is known to exist as a crystalline solid.[7]

Long-chain esters, such as PETS, often exhibit polymorphism, the ability to exist in multiple crystalline forms with different molecular packing arrangements. These polymorphs can have distinct physical properties. While specific polymorphic forms of PETS have not been definitively characterized in the reviewed literature, the thermal analysis of related pentaerythrityl esters suggests that multiple thermal transitions can occur, which may be indicative of polymorphic transformations.[8]

Experimental Characterization Techniques

The investigation of the crystalline structure of PETS involves a suite of analytical techniques that provide complementary information on its solid-state properties.

X-Ray Diffraction (XRD)

X-ray diffraction is a powerful non-destructive technique used to analyze the crystalline structure of materials. It provides information on the crystal lattice, phase purity, and degree of crystallinity.

Experimental Protocol:

A typical powder X-ray diffraction (PXRD) experiment for PETS would involve the following steps:

-

Sample Preparation: A small amount of the PETS powder is gently packed into a sample holder, ensuring a flat and even surface.

-

Instrument Setup: A diffractometer is used with a specific X-ray source (e.g., Cu Kα radiation). The instrument is calibrated using a standard reference material.

-

Data Collection: The sample is irradiated with the X-ray beam over a specific angular range (e.g., 2θ from 5° to 50°), and the intensity of the diffracted X-rays is recorded at each angle.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine thermal transitions such as melting, crystallization, and solid-solid phase transitions, which are indicative of polymorphism.[10]

Experimental Protocol:

A standard DSC analysis of PETS would follow this procedure:

-

Sample Preparation: A small, accurately weighed sample of PETS (typically 3-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation. The temperature and heat flow are calibrated using standard materials (e.g., indium).

-

Thermal Program: The sample is subjected to a controlled temperature program, which typically includes a heating ramp, a cooling ramp, and sometimes isothermal segments. A common heating rate is 10 °C/min.

-

Data Analysis: The DSC thermogram, a plot of heat flow versus temperature, is analyzed to identify endothermic (melting) and exothermic (crystallization) peaks. The temperature at the peak maximum and the area under the peak (enthalpy of transition) are determined. For PETS, a melting endotherm is expected in the range of 60-66 °C.[5][6] The presence of multiple peaks or shoulders on the main peak could suggest the presence of different polymorphs or impurities.

Polarized Light Microscopy (PLM)

Polarized Light Microscopy is a valuable technique for visualizing the morphology and optical properties of crystalline materials. It is particularly useful for observing crystal habits, identifying birefringence (a characteristic of crystalline materials), and monitoring crystal growth and transformations.

Experimental Protocol:

-

Sample Preparation: A thin film of PETS is prepared by melting a small amount of the powder between a microscope slide and a coverslip and then allowing it to cool and crystallize.

-

Microscope Setup: A polarizing microscope equipped with a polarizer and an analyzer is used. The polarizers are typically crossed, meaning their polarization directions are perpendicular to each other.

-

Observation: The crystallized sample is placed on the microscope stage and observed. Crystalline regions will appear bright against a dark background due to their ability to rotate the plane of polarized light. The morphology, size, and any observable changes with temperature can be recorded.

Workflow and Data Integration

A comprehensive understanding of the crystalline structure of this compound is achieved by integrating the data from these complementary techniques. The logical workflow for such a characterization is depicted in the following diagram.

Caption: Experimental workflow for the characterization of the crystalline structure of this compound.

Signaling Pathways and Logical Relationships

Caption: Logical relationships in the solid-state characterization of this compound.

Conclusion

The crystalline structure of this compound is a key factor influencing its functionality in various applications. While detailed crystallographic data remains an area for further investigation, a combination of X-ray diffraction, differential scanning calorimetry, and polarized light microscopy provides a robust framework for its characterization. The methodologies and logical workflows outlined in this guide offer a comprehensive approach for researchers, scientists, and drug development professionals to understand and control the solid-state properties of this important industrial chemical. Further research into the potential polymorphism of PETS could unlock new applications and enhance its performance in existing ones.

References

- 1. ewg.org [ewg.org]

- 2. This compound | C77H148O8 | CID 61037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 115-83-3: this compound | CymitQuimica [cymitquimica.com]

- 4. specialchem.com [specialchem.com]

- 5. This compound | 115-83-3 [chemicalbook.com]

- 6. Cas 115-83-3,this compound | lookchem [lookchem.com]

- 7. cir-safety.org [cir-safety.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. rroij.com [rroij.com]

Spectroscopic Analysis of Pentaerythrityl Tetrastearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythrityl Tetrastearate (PETS) is a tetraester of pentaerythritol (B129877) and stearic acid with the chemical formula C₇₇H₁₄₈O₈.[1] It is a waxy solid at room temperature and finds extensive application in various industries, including cosmetics, plastics, and pharmaceuticals, primarily as a lubricant, thickener, and emulsifier.[1][2] In the pharmaceutical industry, PETS can be utilized as an excipient in drug formulations, influencing the release profile and stability of active pharmaceutical ingredients. A thorough understanding of its molecular structure and purity is paramount, for which spectroscopic techniques such as Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy are indispensable tools. This technical guide provides an in-depth overview of the FTIR and NMR analysis of this compound, complete with experimental protocols and data interpretation.

Molecular Structure of this compound

The molecular structure of this compound consists of a central quaternary carbon atom of the pentaerythritol core, to which four stearate (B1226849) chains are attached via ester linkages.

Caption: Molecular Structure of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is characterized by strong absorption bands corresponding to the ester functional group and the long hydrocarbon chains.

Experimental Protocol: FTIR Analysis

Caption: Workflow for FTIR analysis of solid samples.

A detailed experimental protocol for the FTIR analysis of solid this compound is as follows:

-

Sample Preparation:

-

If the sample is in a solid, powdered form, it can be analyzed using the KBr pellet method.

-

A small amount of the Pentaerythrityl Tetrasterase sample (approximately 1-2 mg) is mixed with about 200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is ground to a fine, uniform powder.

-

The powdered mixture is then transferred to a pellet-pressing die and pressed under high pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

-

Instrumentation and Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded to subtract the contributions from atmospheric water and carbon dioxide.

-

The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer.

-

The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are usually co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The resulting spectrum is processed, which may include baseline correction and smoothing.

-

The positions and intensities of the absorption bands are determined and compared with characteristic group frequencies to identify the functional groups present in the molecule.

-

FTIR Data for this compound

The following table summarizes the characteristic FTIR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2918 | Strong | C-H asymmetric stretching (in -CH₂- groups) |

| ~2850 | Strong | C-H symmetric stretching (in -CH₂- groups) |

| ~1740 | Very Strong | C=O stretching of the ester group |

| ~1465 | Medium | C-H bending (scissoring) of -CH₂- groups |

| ~1160 | Strong | C-O stretching of the ester group |

| ~720 | Weak | C-H rocking of long methylene (B1212753) chains |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of this compound.

Experimental Protocol: NMR Analysis

Caption: Workflow for NMR analysis of organic compounds.

A detailed experimental protocol for the NMR analysis of this compound is as follows:

-

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃).

-

A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei, and the magnetic field is shimmed to achieve optimal resolution.

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is usually employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The raw data (Free Induction Decay or FID) is processed by Fourier transformation to obtain the NMR spectrum.

-

The spectrum is phased and baseline corrected.

-

The chemical shifts (δ) of the signals are determined relative to the internal standard.

-

For ¹H NMR, the integrals of the signals are calculated to determine the relative number of protons giving rise to each signal.

-

The multiplicity (splitting pattern) of the signals in the ¹H NMR spectrum is analyzed to deduce the connectivity of the protons.

-

The chemical shifts in both ¹H and ¹³C NMR spectra are assigned to the corresponding nuclei in the this compound molecule.

-

¹H NMR Data for this compound

The following table summarizes the expected ¹H NMR chemical shifts for this compound in CDCl₃.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.05 | s | 8H | -CH ₂-O-C=O (methylene protons of the pentaerythritol core) |

| ~2.28 | t | 8H | -CH ₂-C=O (methylene protons alpha to the carbonyl group) |

| ~1.61 | m | 8H | -CH ₂-CH₂-C=O (methylene protons beta to the carbonyl group) |

| ~1.25 | m | ~104H | -(CH ₂)n- (methylene protons of the long stearate chains) |

| ~0.88 | t | 12H | -CH ₃ (terminal methyl protons of the stearate chains) |

s = singlet, t = triplet, m = multiplet

¹³C NMR Data for this compound

The following table summarizes the expected ¹³C NMR chemical shifts for this compound in CDCl₃.

| Chemical Shift (δ, ppm) | Assignment |

| ~173.3 | C =O (carbonyl carbon of the ester group) |

| ~62.1 | -C H₂-O-C=O (methylene carbons of the pentaerythritol core) |

| ~43.2 | C (CH₂O)₄ (quaternary carbon of the pentaerythritol core) |

| ~34.2 | -C H₂-C=O (methylene carbon alpha to the carbonyl group) |

| ~31.9 | -(C H₂)n- (methylene carbons of the long stearate chains) |

| ~29.7 | -(C H₂)n- (methylene carbons of the long stearate chains) |

| ~29.5 | -(C H₂)n- (methylene carbons of the long stearate chains) |

| ~29.3 | -(C H₂)n- (methylene carbons of the long stearate chains) |

| ~29.1 | -(C H₂)n- (methylene carbons of the long stearate chains) |

| ~25.0 | -C H₂-CH₂-C=O (methylene carbon beta to the carbonyl group) |

| ~22.7 | -C H₂-CH₃ (methylene carbon adjacent to the terminal methyl group) |

| ~14.1 | -C H₃ (terminal methyl carbon of the stearate chains) |

Conclusion

FTIR and NMR spectroscopy are powerful and complementary techniques for the comprehensive analysis of this compound. FTIR provides rapid confirmation of the presence of key functional groups, particularly the ester linkages and long aliphatic chains. ¹H and ¹³C NMR spectroscopy offer a detailed map of the molecular structure, allowing for unambiguous identification and assessment of purity. The data and protocols presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with this important excipient.

References

An In-depth Technical Guide on the Rheological Properties of Pentaerythrityl Tetrastearate Melts

Introduction

Pentaerythrityl Tetrastearate (PETS) is a tetraester formed from the reaction of pentaerythrityl and stearic acid. With the chemical formula C77H148O8, it is a high molecular weight, waxy solid at room temperature.[1] PETS is widely utilized across various industries, including plastics, cosmetics, and lubricants, owing to its excellent thermal stability, lubricating properties, and function as a viscosity modifier.[1][2] In the pharmaceutical and cosmetics sectors, it serves as a thickening agent, emollient, and stabilizer in formulations.[3]

The performance of PETS in many of its applications, particularly in polymer processing and formulation development, is critically dependent on its rheological behavior in the molten state. Rheology, the study of the flow and deformation of matter, provides crucial insights into material processability and final product characteristics.[3] In polymer melts, PETS acts as both an internal and external lubricant, reducing friction and the viscosity of the polymer melt to improve flow properties.[2][4] This guide details the expected rheological properties of PETS melts, outlines standard experimental protocols for their measurement, and presents data from analogous compounds to serve as a reference.

Physicochemical Properties of this compound

Before delving into its rheological behavior, it is essential to understand the fundamental physicochemical properties of PETS. These properties provide context for its behavior at elevated, molten temperatures.

| Property | Value | Reference |

| Appearance | White powder or solid | |

| CAS Number | 115-83-3 | |

| Molecular Formula | C77H148O8 | [1] |

| Molecular Weight | 1202.0 g/mol | [1] |

| Melting Point | 55 - 65 °C | |

| Acid Value | ≤ 2.0 mgKOH/g | |

| Saponification Value | 185 - 195 mgKOH/g | |

| Iodine Value | ≤ 2.0 gI2/100g | |

| Solubility | Soluble in ethanol (B145695) and benzene; Insoluble in water |

Rheological Behavior of Pentaerythrityl Ester Melts

The rheological profile of a polymer melt is typically characterized by its viscosity and viscoelastic properties as a function of shear rate, temperature, and frequency. While specific data for PETS is scarce, the behavior of similar long-chain fatty acid esters provides valuable insight.

Shear Thinning Behavior

Polymer melts and complex fluids like molten PETS are typically non-Newtonian, meaning their viscosity is dependent on the applied shear strain.[3] Specifically, they exhibit shear thinning (or pseudoplastic) behavior, where viscosity decreases as the shear rate increases.[3]

At rest or under low shear, the long molecular chains of PETS are randomly oriented and entangled. This entanglement creates a high resistance to flow, resulting in high viscosity. As the shear rate increases, the polymer chains begin to disentangle and align in the direction of flow. This alignment reduces intermolecular friction and resistance, leading to a decrease in viscosity.[3] This property is crucial in processes like injection molding, where high shear rates in the mold allow the material to flow easily, while low shear rates upon cooling help the product maintain its shape.

Caption: Conceptual model of shear thinning in PETS melts.

Temperature Dependence of Viscosity

The viscosity of PETS melt is highly dependent on temperature. As temperature increases, the kinetic energy of the polymer chains increases, leading to greater molecular mobility and a reduction in intermolecular forces. This results in a significant decrease in viscosity.[3] This relationship is critical for defining the processing window for applications like extrusion and molding.

Viscoelastic Properties

Viscoelastic materials like PETS exhibit both viscous (liquid-like) and elastic (solid-like) properties. These are often characterized using oscillatory rheometry to measure the storage modulus (G') and the loss modulus (G'').[3]

-

Storage Modulus (G'): Represents the elastic component and the energy stored during deformation.

-

Loss Modulus (G''): Represents the viscous component and the energy dissipated as heat.

The ratio of G'' to G' (tan δ) indicates whether the material's behavior is predominantly viscous or elastic under specific conditions.[3]

Quantitative Data of Analogous Pentaerythrityl Esters

To illustrate the expected viscosity of PETS, the following table summarizes kinematic viscosity data for two structurally similar compounds: Pentaerythrityl Tetraoleate (PETO) and Pentaerythrityl Tetraisostearate (PETIS). PETO contains unsaturated oleic acid chains, while PETIS contains branched isostearic acid chains. PETS, with its saturated, linear stearic acid chains, is expected to exhibit higher viscosity and a higher melting point due to more efficient molecular packing and stronger van der Waals forces.

| Parameter | Pentaerythrityl Tetraoleate (PETO) | Pentaerythrityl Tetraisostearate (PETIS) | Expected for this compound (PETS) |

| Kinematic Viscosity @ 40°C (mm²/s or cSt) | 64 | 90 | Higher than PETO and PETIS |

| Kinematic Viscosity @ 100°C (mm²/s or cSt) | 11.5 | 15.5 | Higher than PETO and PETIS |

| Viscosity Index (VI) | 185 | 165 | High |

| Reference | [5][6] | [5][6] | Inferred |

Experimental Protocols for Rheological Characterization

Standardized methods are used to measure the rheological properties of polymer melts. Rotational rheometry and capillary rheometry are two common techniques.[3]

Rotational Rheometry (for Viscosity and Viscoelasticity)

This method is ideal for characterizing viscosity at low to moderate shear rates and for determining viscoelastic properties (G', G'').

Objective: To determine the relationship between shear stress, shear rate, and viscosity, and to characterize the material's viscoelastic response.[3]

Apparatus: A rotational rheometer equipped with a parallel-plate or cone-and-plate geometry and a temperature control unit (e.g., a Peltier plate).[3]

Methodology:

-

Sample Preparation: PETS solid is heated above its melting point (e.g., to 70-80°C) until fully molten and homogenous.

-

Sample Loading: A small amount of the molten sample is carefully placed onto the lower plate of the rheometer. The upper geometry (cone or plate) is lowered to a predefined gap, ensuring the sample fills the gap completely without overflowing.[3]

-

Temperature Equilibration: The sample is allowed to equilibrate at the desired test temperature for a sufficient time to ensure thermal homogeneity.[3]

-

Shear Rate Sweep (for Viscosity): A controlled shear rate is applied, typically increasing logarithmically (e.g., 0.1 to 100 s⁻¹). The instrument measures the corresponding shear stress. Apparent viscosity is then calculated at each shear rate.[3]

-

Oscillatory Test (for Viscoelasticity): A small-amplitude, sinusoidal strain is applied to the sample over a range of frequencies. The resulting stress and the phase shift between the stress and strain are measured to calculate G' and G''.[3]

Capillary Rheometry (for High Shear Rate Viscosity)

This technique is used to measure viscosity at the high shear rates relevant to processing conditions like injection molding and extrusion.

Objective: To measure the melt flow properties and viscosity of the material under high-shear-rate conditions.

Apparatus: A capillary rheometer consisting of a heated barrel, a piston, and a die of known dimensions.

Methodology:

-

Sample Loading: PETS pellets or powder are loaded into the rheometer barrel.

-

Melting and Equilibration: The material is heated to the desired test temperature and allowed to melt and reach thermal equilibrium.

-

Extrusion: The piston moves at a constant, programmed speed, forcing the molten PETS through the capillary die.

-

Data Acquisition: The pressure drop across the die and the volumetric flow rate are measured.

-

Calculation: Shear stress at the wall and the apparent shear rate are calculated from the die geometry, pressure drop, and flow rate. These values are used to determine the viscosity at high shear rates. Corrections (e.g., Bagley and Rabinowitsch corrections) are often applied to obtain true viscosity values.

Caption: A typical experimental workflow for rheological analysis.

Chemical Structure of this compound

The molecular structure of PETS is fundamental to its rheological properties. It features a compact, central neopentane (B1206597) core (from pentaerythritol) with four long, linear, and flexible stearic acid chains. This structure contributes to its high molecular weight and the significant potential for chain entanglement in the molten state.

Caption: 2D chemical structure of this compound.

Conclusion

The rheological properties of this compound melts are integral to its function as a high-performance additive in plastics processing and as a texturizing agent in pharmaceutical and cosmetic formulations. While direct quantitative data is limited, an understanding of its physicochemical properties and data from analogous esters indicates that PETS melts behave as shear-thinning, viscoelastic fluids. Their viscosity is highly sensitive to both temperature and shear rate. The standardized experimental protocols described herein provide a robust framework for researchers to perform detailed characterization of PETS and similar materials, enabling optimization of processing conditions and formulation performance.

References

- 1. This compound | C77H148O8 | CID 61037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Impact of PET on TPE Applications: Key Insights. [xfrjester.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 115-83-3 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. scientificspectator.com [scientificspectator.com]

Methodological & Application

Application Notes and Protocols: Pentaerythrityl Tetrastearate (PETS) as a Lubricant Additive

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythrityl Tetrastearate (PETS) is a high-performance, multifunctional ester-based lubricant additive known for its exceptional thermal stability and lubricity.[1][2] Synthesized from pentaerythritol (B129877) and stearic acid, PETS is a non-ionic compound that serves as an effective anti-wear agent and friction modifier in a variety of lubricant formulations.[2][3][4] Its primary mechanism of action involves the formation of a protective film on metal surfaces, which significantly reduces friction and minimizes wear, thereby extending the operational life of machinery.[1][3] These characteristics make it a valuable component in industrial lubricants, metalworking fluids, and greases.[4][5] This document provides detailed application notes, quantitative performance data for representative pentaerythritol esters, and standardized experimental protocols for evaluating lubricants containing PETS.

Key Properties and Applications

Pentaerythritol Tetrastearate is a white, waxy solid with a high melting point and low volatility.[4] Its key properties include excellent thermal and oxidative stability, superior lubricity, and effective anti-wear characteristics.[1][3][4][5]

Primary Applications:

-

Industrial Gear Oils: Improves load-carrying capacity and reduces wear in gear systems.

-

Metalworking Fluids: Acts as a lubricant and anti-wear agent in cutting, grinding, and forming operations.[1][3]

-

Greases: Enhances the thermal stability and lubricating performance of greases.

-

Engine Oils: Can be used to improve fuel efficiency and reduce wear in engine components.

-

Polymer Processing: Functions as an internal and external lubricant in the processing of various polymers.[2]

Performance Data of a Representative Pentaerythritol Ester Blend

Table 1: Tribological Performance of a Pentaerythritol Ester Blend (PE 75) Compared to Base Oils [1]

| Lubricant | Load (N) | Sliding Speed (m/s) | Coefficient of Friction (COF) | Specific Wear Rate (SWR) (x 10⁻⁵ mm³/Nm) |

| SAE 30 | 40 | 1.5 | 0.12 | 1.8 |

| SAE 30 | 80 | 2.5 | 0.14 | 2.5 |

| Pure PE | 40 | 1.5 | 0.10 | 1.5 |

| Pure PE | 80 | 2.5 | 0.11 | 2.0 |

| PE 75 | 40 | 1.5 | 0.08 | 1.2 |

| PE 75 | 80 | 2.5 | 0.09 | 1.6 |

Data sourced from a study on a vegetable oil-based pentaerythritol ester blend.[1]

Experimental Protocols for Lubricant Evaluation

To evaluate the performance of lubricants containing Pentaerythritol Tetrastearate, standardized tribological tests are employed. The Four-Ball Wear Test is a widely used method to determine the anti-wear properties of lubricating fluids.[6][7]

Four-Ball Wear Test (ASTM D4172)

Objective: To determine the wear preventive characteristics of a lubricant.

Apparatus: Four-Ball Wear Tester. This apparatus consists of three stationary steel balls held in a cup and a fourth steel ball that rotates against them.[6][8]

Materials:

-

Test Lubricant (with and without PETS additive)

-

Standard ½-inch (12.7 mm) diameter steel balls

-

Solvents for cleaning (e.g., heptane, isopropanol)

Procedure:

-

Cleaning: Thoroughly clean the steel balls and the test cup with appropriate solvents to remove any contaminants.

-

Assembly: Place three clean steel balls into the test cup and clamp them securely.

-

Lubricant Addition: Fill the test cup with the lubricant sample to a level that covers the three stationary balls.

-

Fourth Ball Installation: Secure the fourth steel ball in the chuck of the test machine.

-

Test Conditions:

-

Load: Apply a specified load, typically 40 kgf (392 N).

-

Speed: Set the rotational speed, commonly 1200 rpm.

-

Temperature: Maintain a constant temperature, usually 75°C (167°F).

-

Duration: Run the test for a standard duration, typically 60 minutes.

-

-

Execution: Start the motor to rotate the top ball against the three stationary balls under the specified conditions.

-

Post-Test Analysis:

-

After the test duration, stop the machine and disassemble the test cup.

-

Carefully remove the three stationary balls and clean them.

-

Measure the diameter of the wear scars on each of the three stationary balls using a calibrated microscope.

-

-

Reporting: Calculate the average wear scar diameter. A smaller average wear scar diameter indicates better anti-wear properties of the lubricant.[6]

Pin-on-Disc Test (ASTM G99)